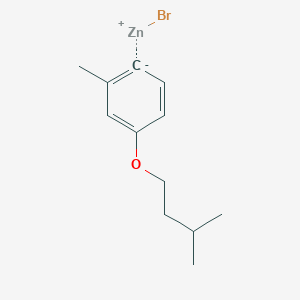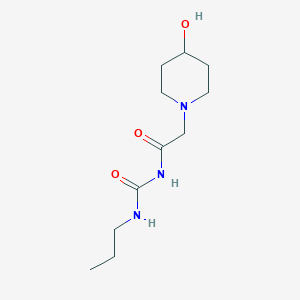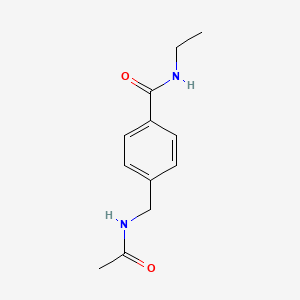
2-Methyl-4-i-pentyloxyphenylZinc bromide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Methyl-4-i-pentyloxyphenylZinc bromide is an organozinc compound that has garnered interest in the field of organic synthesis. This compound is particularly notable for its role in facilitating various chemical reactions, especially in the formation of carbon-carbon bonds. The presence of the zinc atom in its structure allows it to act as a nucleophile in many organic reactions, making it a valuable reagent in synthetic chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-4-i-pentyloxyphenylZinc bromide typically involves the reaction of 2-Methyl-4-i-pentyloxyphenyl bromide with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:
2-Methyl-4-i-pentyloxyphenyl bromide+Zn→2-Methyl-4-i-pentyloxyphenylZinc bromide
Industrial Production Methods
On an industrial scale, the production of this compound can be optimized by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of continuous flow reactors also enhances safety by minimizing the handling of reactive intermediates.
化学反应分析
Types of Reactions
2-Methyl-4-i-pentyloxyphenylZinc bromide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or alcohols.
Reduction: It can participate in reduction reactions, often reducing other compounds in the process.
Substitution: It is commonly used in nucleophilic substitution reactions, where it replaces a leaving group in an organic molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Typical conditions involve the use of polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while substitution reactions can produce a wide range of organic compounds depending on the nature of the leaving group and the nucleophile.
科学研究应用
2-Methyl-4-i-pentyloxyphenylZinc bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds.
Biology: This compound can be used to modify biological molecules, aiding in the study of biochemical pathways and mechanisms.
Industry: In industrial settings, it is used in the production of fine chemicals and materials, including polymers and resins.
作用机制
The mechanism by which 2-Methyl-4-i-pentyloxyphenylZinc bromide exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in various reactions. The zinc atom facilitates the transfer of electrons, enabling the compound to participate in a wide range of chemical transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.
相似化合物的比较
Similar Compounds
PhenylZinc bromide: Similar in structure but lacks the methyl and i-pentyloxy groups.
2-MethylphenylZinc bromide: Similar but does not have the i-pentyloxy group.
4-i-PentyloxyphenylZinc bromide: Similar but lacks the methyl group.
Uniqueness
2-Methyl-4-i-pentyloxyphenylZinc bromide is unique due to the presence of both the methyl and i-pentyloxy groups, which can influence its reactivity and selectivity in chemical reactions. These functional groups can provide steric and electronic effects that make this compound particularly useful in specific synthetic applications.
属性
分子式 |
C12H17BrOZn |
|---|---|
分子量 |
322.5 g/mol |
IUPAC 名称 |
bromozinc(1+);1-methyl-3-(3-methylbutoxy)benzene-6-ide |
InChI |
InChI=1S/C12H17O.BrH.Zn/c1-10(2)7-8-13-12-6-4-5-11(3)9-12;;/h4,6,9-10H,7-8H2,1-3H3;1H;/q-1;;+2/p-1 |
InChI 键 |
CNVZCHPWNQPTNE-UHFFFAOYSA-M |
规范 SMILES |
CC1=[C-]C=CC(=C1)OCCC(C)C.[Zn+]Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[2-[2-[(E)-3-(2,3-dimethoxyphenyl)prop-2-enoyl]-4,5-dimethoxyphenyl]ethyl]acetamide](/img/structure/B14897855.png)
![n-(2-(1h-Benzo[d]imidazol-1-yl)ethyl)aniline](/img/structure/B14897859.png)







![5-Butyl-2-[4-(4-heptylcyclohexyl)phenyl]pyridine](/img/structure/B14897912.png)

![6-Methyl-2-(((8-methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)pyrimidin-4-amine](/img/structure/B14897923.png)

